CL2A-SN38

Description

CL2A-SN38 is a linker-payload system used in antibody-drug conjugates (ADCs), combining the DNA topoisomerase I inhibitor SN-38 with a pH-sensitive CL2A linker. SN-38, the active metabolite of irinotecan, exhibits low-nanomolar cytotoxicity, distinguishing it from ultra-potent payloads like auristatins or maytansinoids . The CL2A linker features a PEG8 segment and a benzyl carbonate bond, enabling stable conjugation via cysteine residues (DAR 7–8) and pH-dependent release in acidic tumor microenvironments (e.g., endosomes/lysosomes) . This design allows extracellular release of SN-38, facilitating bystander effects and enhanced tumor penetration . This compound is employed in ADCs such as sacituzumab govitecan (SG), approved for metastatic triple-negative breast cancer and urothelial carcinoma .

Structure

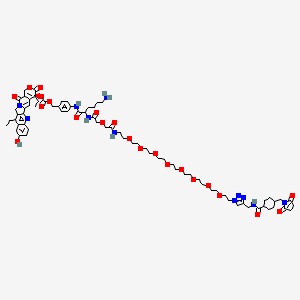

2D Structure

Properties

Molecular Formula |

C73H97N11O22 |

|---|---|

Molecular Weight |

1480.6 g/mol |

IUPAC Name |

[4-[[6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |

InChI |

InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61?,73-/m0/s1 |

InChI Key |

CMVRBCDBISKHME-MHHXDCQBSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |

Origin of Product |

United States |

Preparation Methods

Conventional Synthetic Route

The foundational synthesis of CL2A-SN-38 is based on earlier protocols, notably described in U.S. Patent No. 9,107,960, involving multiple reaction steps with specific intermediates (e.g., intermediates 6, 7, 8, and 9). The core steps include:

- Formation of intermediates through coupling reactions, often involving amide bond formation and functional group modifications.

- Introduction of the cleavable linker (CL2A), which contains polyethylene glycol (PEG) units to enhance solubility and cellular uptake.

- Conjugation with SN-38 , typically via a reactive site on the linker, such as a succinimidyl ester or maleimide group, enabling subsequent attachment to antibodies or other targeting molecules.

Improved Synthetic Protocols

Recent advances, as reported in patents and scientific literature, focus on refining the synthetic process:

Use of biphasic reaction systems : A notable improvement involves performing copper-catalyzed coupling reactions in biphasic mixtures containing copper sulfate and ascorbic acid in water, combined with dichloromethane and specific bases like 2,6-collidine. This method enhances conversion efficiency and reduces contamination from residual catalysts, as detailed in patent.

Elimination of triphenylphosphine during the copper-catalyzed coupling step: This reduces product deterioration over time and simplifies purification, leading to higher yields (from approximately 29-40% to 64%) across the sequence.

Use of silyl protecting groups : The synthesis involves selective deprotection steps using tetrabutylammonium fluoride, with controlled molar excesses (1.1-fold), followed by washing with sodium acetate buffer to improve purity.

Precipitation techniques : Final product isolation often employs dropwise addition of tert-butyl methyl ether (t-BME) to precipitate CL2A-SN-38, ensuring high purity and ease of purification.

Specific Reaction Conditions

| Step | Reaction Conditions | Reagents & Solvents | Yield & Purity | Notes |

|---|---|---|---|---|

| Intermediate formation | Stirring in biphasic system | Copper sulfate, ascorbic acid, dichloromethane, 2,6-collidine | > 90% conversion | Complete overnight (~18h) |

| Deprotection | Tetrabutylammonium fluoride | In tetrahydrofuran or dichloromethane | > 95% purity | Controlled molar excess |

| Final precipitation | Dropwise addition of tert-butyl methyl ether | - | High purity | Facilitates product isolation |

Synthesis Data and Characterization

| Parameter | Data | Reference |

|---|---|---|

| Reaction time | 10-12 weeks (overall) | , |

| Purity (LC-MS) | > 95% | , |

| Structural confirmation | 1H-NMR, LC-MS | , |

| Yield per step | 29-64% (improved protocols) | , |

Advanced Synthesis Techniques and Innovations

Recent research emphasizes the following:

- Use of alternative catalysts : Copper sulfate with ascorbic acid in aqueous media reduces residual metal contamination and improves reaction kinetics.

- Optimization of linker length : PEG units (commonly 8 monomers) are incorporated to optimize pharmacokinetics, with synthesis routes adaptable between 1-30 PEG units.

- Minimization of by-products : Improved purification steps, including EDTA washes and chromatography, significantly reduce contaminant levels.

Summary of the Synthetic Workflow

| Step | Description | Duration | Key Reagents | Purity/Yield |

|---|---|---|---|---|

| 1 | Synthesis of intermediate 6 | 2 weeks | Various coupling reagents | > 90% |

| 2 | Conversion to intermediate 7 | 2 weeks | Tetrabutylammonium fluoride | > 95% |

| 3 | Copper-catalyzed coupling to intermediate 9 | 3 weeks | Copper sulfate, ascorbic acid | 64% yield |

| 4 | Deprotection and final coupling | 3 weeks | Tert-butyl methyl ether | > 95% purity |

Chemical Reactions Analysis

Hydrolysis of the CL2A Linker

The CL2A linker undergoes pH-sensitive hydrolysis , enabling controlled release of SN-38 in acidic environments (e.g., tumor lysosomes or extracellular tumor microenvironments) .

Key Features:

-

Acidic Conditions (pH < 5): Hydrolysis of the carbamate bond in the CL2A linker releases SN-38 in its bioactive lactone form .

-

Physiological pH (7.4): The linker remains stable, with a serum half-life of 1–2 days, minimizing premature drug release .

-

Bystander Effect: Released SN-38 diffuses into neighboring cells, enhancing antitumor efficacy .

Synthetic Reactions During Conjugation

CL2A-SN-38 is synthesized through a 10-step process involving:

Key Steps:

-

Activation of SN-38: Reacted with a carbamate-forming agent to introduce a reactive site for linker attachment .

-

Linker Attachment: SN-38 is conjugated to the maleimidocaproyl linker via a peptide bond, forming a stable intermediate .

-

Antibody Conjugation: The maleimide group reacts with cysteine residues on the antibody, forming a thioether bond .

Purification:

Lactone Ring Stability of SN-38

The bioactivity of SN-38 depends on preserving its E-ring lactone structure , which is susceptible to pH-dependent hydrolysis:

| Condition | Lactone Stability | Bioactivity |

|---|---|---|

| pH 4.5 | Stable lactone form | High |

| pH 7.4 (physiological) | Partial hydrolysis to carboxylate form | Low |

| pH 9.0 | Complete hydrolysis to carboxylate form | None |

CL2A-SN-38 mitigates this instability by shielding SN-38 until linker hydrolysis occurs in acidic environments .

Comparative Reactivity with Other Linkers

CL2A-SN-38 demonstrates superior therapeutic performance compared to similar ADCs due to its optimized hydrolysis rate:

| Parameter | CL2A-SN-38 | CL2-SN-38 (Predecessor) | Non-Cleavable Linkers |

|---|---|---|---|

| Hydrolysis Half-Life | 1–2 days (pH 7.4) | 1–2 days (pH 7.4) | >7 days |

| Tumor Penetration | High | Moderate | Low |

| Bystander Effect | Yes | Yes | No |

The removal of phenylalanine in CL2A simplified synthesis without affecting release kinetics .

Cytotoxicity Against Solid Tumors :

| Cell Line | Free SN-38 IC₅₀ (nM) | CL2A-SN-38 IC₅₀ (nM) | ADC/Free SN-38 Ratio |

|---|---|---|---|

| COLO 205 | 1.02 | 1.95 | 1.91 |

| Capan-1 | 3.50 | 6.99 | 2.00 |

| PC-3 | 1.86 | 4.24 | 2.28 |

Serum Stability :

| Conjugate | Half-Life (Days) | Release Mechanism |

|---|---|---|

| CL2A-SN-38 | 1–2 | pH-sensitive hydrolysis |

| Non-cleavable | >7 | Proteolytic degradation |

Mechanistic Insights

Scientific Research Applications

CL2A-SN38 has a wide range of scientific research applications, particularly in the field of cancer therapy. Some of its key applications include:

Antibody-Drug Conjugates (ADCs): This compound is used to create ADCs that target specific cancer cells, delivering the cytotoxic SN-38 directly to the tumor site

Cancer Research: The compound has shown significant antitumor effects against various human solid tumors, making it a valuable tool in cancer research

Drug Development: This compound is used in the development of new cancer therapies, particularly for tumors that are resistant to conventional treatments.

Mechanism of Action

The mechanism of action of CL2A-SN38 involves the targeted delivery of SN-38 to cancer cells. The CL2A linker allows the compound to remain stable in the bloodstream and release SN-38 in the acidic environment of the tumor. SN-38 then inhibits DNA topoisomerase I, leading to DNA damage and cell death .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Table 1: Key Features of CL2A-SN38 vs. Other ADC Linker-Payload Systems

| Compound | Linker Type | Payload | Release Mechanism | DAR | Potency (IC50) | Clinical Application |

|---|---|---|---|---|---|---|

| This compound | pH-sensitive (benzyl carbonate) | SN-38 (Topo I inhibitor) | Acidic hydrolysis, extracellular release | 7–8 | Low nM | TNBC, urothelial carcinoma |

| T-DM1 | Non-cleavable (SMCC) | DM1 (microtubule inhibitor) | Lysosomal degradation | ~3.5 | Sub-nM | HER2+ breast cancer |

| MC-MMAF | Non-cleavable (maleimide) | MMAF (microtubule inhibitor) | Proteolytic cleavage | 4 | Sub-nM | Lymphoma, multiple myeloma |

| MC-GGFG-DXd | Enzyme-cleavable (GGFG) | DXd (Topo I inhibitor) | Cathepsin B cleavage | 8 | Low nM | HER2-low breast cancer |

| SPDB-DM4 | Disulfide (SPDB) | DM4 (maytansinoid) | Glutathione reduction | 4 | Sub-nM | Gastric cancer, melanoma |

Pharmacokinetic and Efficacy Comparisons

Release Kinetics :

- This compound releases SN-38 with a serum half-life of ~1 day, enabling sustained tumor exposure . In contrast, T-DM1 requires full ADC internalization and lysosomal processing, delaying payload release (half-life >4 days) .

- In HER2+ SKOV3.ip cells, this compound (conjugated to trastuzumab) demonstrated 36% higher cytotoxicity than T-DM1 at 96 hours due to gradual SN-38 accumulation .

- Bystander Effect: this compound’s extracellular release allows SN-38 to diffuse into neighboring cells, improving efficacy in heterogeneous tumors . Non-cleavable linkers (e.g., T-DM1, MC-MMAF) lack this feature, limiting their activity to antigen-positive cells .

- Toxicity Profile: SN-38’s lower potency (vs. DM1/DM4) permits higher dosing with reduced off-target toxicity. For example, hRS7-CL2A-SN38 showed manageable hematologic toxicity in primates at 12 mg/kg .

Clinical and Industrial Relevance

- Target Flexibility :

- Manufacturing :

- Commercial Adoption :

- This compound is included in WuXi XDC’s linker-payload library, underscoring its industrial scalability .

Q & A

Q. What structural features of the CL2A linker enable pH-dependent payload release in CL2A-SN38 ADCs?

The CL2A linker incorporates a pH-sensitive benzyl carbonate bond, which hydrolyzes in acidic environments (e.g., pH 4.5–5.7, mimicking lysosomes) to release SN38 without enzymatic cleavage. Its short, non-cleavable heptaglycine segment allows stable conjugation via reduced cysteine residues while maintaining hydrophobicity for membrane permeability .

Q. How does the drug-to-antibody ratio (DAR) of this compound conjugates impact therapeutic efficacy?

DAR optimization (typically 6–8 SN38 molecules per antibody) balances cytotoxicity and systemic exposure. Higher DAR increases payload delivery but risks aggregation and rapid clearance. Methods like hydrophobic interaction chromatography (HIC) and mass spectrometry are critical for DAR validation .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported SN38 release mechanisms (pH-dependent vs. hydrolytic stability)?

Contradictory data arise from varying buffer conditions (e.g., serum-free vs. serum-containing PBS) and assay durations. To reconcile these:

Q. How can researchers model the delayed potency enhancement of this compound ADCs in vitro?

Longitudinal cytotoxicity assays (e.g., 72–120 hours) with HER2-positive cells (e.g., SKOV3.ip) must account for:

Q. What methodologies validate bystander killing effects of this compound in heterogeneous tumors?

Co-culture HER2-positive and HER2-negative cells (e.g., SKOV3.ip + CHO) with:

- Membrane-impermeable SN38 derivatives (negative controls).

- Quantification of apoptosis in non-target cells via flow cytometry.

- Pharmacokinetic modeling to correlate extracellular SN38 levels with bystander activity .

Methodological Considerations

Q. Which analytical techniques ensure reproducibility in this compound conjugate characterization?

Q. How should researchers address variable SN38 release kinetics across cell models?

Standardize lysosomal pH (4.5–5.0) using bafilomycin A1 (vacuolar ATPase inhibitor) and validate via:

Q. What statistical approaches are recommended for analyzing time-dependent ADC cytotoxicity data?

Use non-linear regression models (e.g., log-logistic curves) to calculate EC50 shifts over time. Account for hysteresis effects by comparing AUC values across timepoints .

Comparative and Translational Studies

Q. How does this compound’s mechanism differ from conventional protease-cleavable linkers (e.g., valine-citrulline)?

Unlike cathepsin-B-dependent systems, this compound releases payloads via pH-sensitive hydrolysis, enabling lysosome-independent activity. This reduces reliance on target cell internalization rates and enhances potency in cells with low lysosomal protease expression .

Q. What preclinical models best capture the extended tumor retention of this compound observed in vivo?

Use xenografts with serial biopsies to measure intratumoral SN38 levels via LC-MS/MS. Pair with PET imaging (e.g., <sup>89</sup>Zr-labeled trastuzumab) to correlate ADC distribution with payload release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.